N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves strategic chemical reactions. For instance, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds .
Molecular Structure Analysis
Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .
Chemical Reactions Analysis
The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids demonstrate the chemical versatility and potential synthetic utility of these compounds.
Scientific Research Applications
Anticancer Potential
The compound’s unique structure and functional groups suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
Anti-Inflammatory Properties
Due to its indole and furan moieties, this compound might act as an anti-inflammatory agent. Investigations have focused on its ability to modulate inflammatory pathways, such as NF-κB and COX-2. Understanding its interactions with immune cells and cytokines could lead to novel anti-inflammatory therapies .
Neuroprotective Effects
The furan-2-yl group in the compound suggests potential neuroprotective properties. Researchers have studied its impact on neuronal cell viability, oxidative stress, and neuroinflammation. It may hold promise in conditions like Alzheimer’s disease or Parkinson’s disease .
Antimicrobial Activity
Initial screenings indicate that this compound exhibits antimicrobial effects against bacteria and fungi. Its unique structure could interfere with microbial membranes or enzymes. Further studies are necessary to determine its spectrum of activity and potential clinical applications .
Organic Synthesis and Medicinal Chemistry
Beyond its biological activities, this compound serves as a valuable building block in organic synthesis. Medicinal chemists can modify its functional groups to create derivatives with specific properties. For instance, it could be a precursor for designing novel drugs or imaging agents .
Photophysical Properties
Researchers have investigated the compound’s photophysical behavior, including fluorescence and absorption spectra. These properties could find applications in sensors, optoelectronic devices, or fluorescent probes for cellular imaging .
Future Directions
The future directions for “N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide” and related compounds could involve further exploration of their chemical behavior and applications. For instance, radiolabeling for receptor imaging and the development of new anticancer drugs are potential areas of interest .
properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-18-8-7-15(17-6-3-11-26-17)22-23(18)10-9-20-19(25)16-12-13-4-1-2-5-14(13)21-16/h1-8,11-12,21H,9-10H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQARNICUJGHDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide |
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